

Application Notes and Protocols for RO495: An In Vitro Kinase Assay Perspective

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vitro characterization of **RO495**, a potent inhibitor of Tyrosine-protein kinase 2 (TYK2). The following protocols and data presentation formats are designed to assist researchers in pharmacology, biochemistry, and drug discovery in evaluating the inhibitory activity of **RO495** against its primary target.

Introduction to RO495 and its Target: TYK2

RO495 has been identified as a potent and selective inhibitor of TYK2, a member of the Janus kinase (JAK) family of non-receptor tyrosine kinases.[1] TYK2 plays a pivotal role in the signaling pathways of various cytokines, including interleukins (IL-12, IL-23) and type I interferons (IFNs).[1] Dysregulation of the TYK2 signaling cascade is implicated in the pathophysiology of numerous autoimmune and inflammatory diseases, positioning it as a key therapeutic target.[1][2] RO495 exerts its inhibitory effect on the kinase activity of TYK2, thereby disrupting the downstream phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins and interrupting the inflammatory signaling cascade.[1]

Quantitative Data Summary

The inhibitory activity of **RO495** against TYK2 can be quantified by determining its half-maximal inhibitory concentration (IC50). The following table provides a template for summarizing such quantitative data.

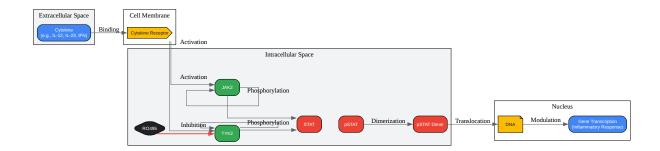


Compound	Target Kinase	Substrate	ATP Concentrati on	IC50 (nM)	Assay Method
RO495	TYK2	Poly(Glu, Tyr) 4:1	10 μΜ	Data to be determined	ADP-Glo™ Kinase Assay
Staurosporin e (Control)	TYK2	Poly(Glu, Tyr) 4:1	10 μΜ	<0.1	ADP-Glo™ Kinase Assay
RO495	TYK2	KKSRGDYM TMQIG	10 μΜ	Data to be determined	Radiometric HotSpot™ Assay

TYK2 Signaling Pathway and the Point of Inhibition by RO495

TYK2 is a critical component of the JAK-STAT signaling pathway. Upon cytokine binding to its receptor, TYK2, which is associated with the intracellular domain of the receptor, undergoes autophosphorylation and activation. Activated TYK2 then phosphorylates downstream STAT proteins. These phosphorylated STATs form dimers, translocate to the nucleus, and modulate the transcription of target genes involved in immune and inflammatory responses.[1][3][4] **RO495** inhibits the catalytic activity of TYK2, preventing the phosphorylation of STATs and thereby blocking the downstream signaling.





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TYK2 Signaling Pathway and Inhibition by RO495.

Experimental Protocol: RO495 In Vitro Kinase Assay using ADP-Glo™

This protocol outlines a method to determine the IC50 value of **RO495** against TYK2 using the ADP-Glo™ Kinase Assay. This luminescence-based assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.

Materials:

- Recombinant human TYK2 enzyme
- TYK2 substrate (e.g., Poly(Glu, Tyr) 4:1 or a specific peptide like IRS1-tide)[5]
- RO495 (and control inhibitors, e.g., Staurosporine)



- ADP-Glo™ Kinase Assay Kit (Promega)
- Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
- ATP
- DMSO
- White, opaque 96-well or 384-well plates
- Plate-reading luminometer

Procedure:

- Compound Preparation:
 - Prepare a stock solution of RO495 in 100% DMSO.
 - Create a serial dilution of RO495 in DMSO. Then, dilute these concentrations into the Kinase Assay Buffer to achieve the final desired concentrations with a constant final DMSO concentration (typically ≤1%).
- Kinase Reaction Setup:
 - \circ Add 5 µL of the diluted **RO495** or control solution to the wells of the assay plate.
 - Add 10 μL of the TYK2 enzyme solution (pre-diluted in Kinase Assay Buffer) to each well.
 - Initiate the kinase reaction by adding 10 µL of a solution containing the TYK2 substrate and ATP (at a concentration close to its Km for TYK2, if known, or a standard concentration like 10 µM) to each well.
- Incubation:
 - Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes). The incubation time should be within the linear range of the kinase reaction.
- ADP-Glo™ Reagent Addition:



- Add 25 μL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
- Incubate the plate at room temperature for 40 minutes.
- Kinase Detection Reagent Addition:
 - Add 50 μL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.
 - Incubate the plate at room temperature for 30-60 minutes.
- Data Acquisition:
 - Measure the luminescence of each well using a plate-reading luminometer.

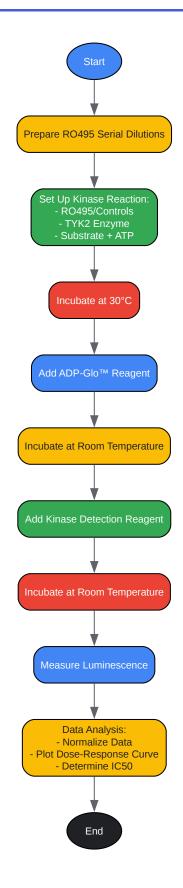
Data Analysis:

- Subtract the background luminescence (wells with no enzyme).
- Normalize the data by setting the luminescence of the DMSO control (no inhibitor) as 100% activity and the luminescence of a high concentration of a potent inhibitor (or no kinase) as 0% activity.
- Plot the percentage of kinase activity against the logarithm of the RO495 concentration.
- Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Experimental Workflow Diagram

The following diagram illustrates the key steps of the in vitro kinase assay workflow.





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In Vitro Kinase Assay Experimental Workflow.



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